![molecular formula C18H19ClN4O3 B2412471 2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxypropyl)acetamide CAS No. 941939-21-5](/img/structure/B2412471.png)
2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxypropyl)acetamide
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Overview
Description
The compound “2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxypropyl)acetamide” is a derivative of pyrazolo[1,5-a]pyrazin-4(5H)-one . It’s part of a series of novel compounds synthesized for potential use against A549 lung cancer cells .
Synthesis Analysis
The synthesis of these compounds involves the reaction of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate and amine in general heating conditions and microwave-assisted conditions . The structures of the compounds were determined by IR, (1)H NMR, and mass spectroscopy .Molecular Structure Analysis
The molecular structure of these compounds was determined using IR, (1)H NMR, and mass spectroscopy . Additionally, representative single-crystal structures were characterized using X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate and amine . This reaction was carried out in general heating conditions and microwave-assisted conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were determined using various spectroscopic techniques, including IR, (1)H NMR, and mass spectroscopy . These techniques allowed for the determination of the structures of the compounds .Scientific Research Applications
Molecular Conformation and Hydrogen Bonding
4-Antipyrine derivatives, including 2-(4-Chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, exhibit a range of biological activities such as analgesic, antibacterial, and anti-inflammatory. This compound, in particular, demonstrates different molecular conformations and hydrogen bonding patterns, which are crucial for its biological activity and stability. This research highlights the importance of molecular structure and interactions in defining the properties and potential applications of such compounds (Narayana et al., 2016).
Nonlinear Optical Properties
Research on the nonlinear optical properties of related compounds like 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide has revealed their potential for applications in photonic devices, such as optical switches and modulators. These properties are essential for the development of advanced materials in the field of photonics (Castro et al., 2017).
Antimicrobial and Antioxidant Activities
Various derivatives of 4-acetamide Pyrazolone, including those related to the query compound, have been investigated for their antimicrobial activities. These studies contribute to the development of new therapeutic agents with potential activity against various microorganisms (Aly et al., 2011). Additionally, coordination complexes constructed from pyrazole-acetamide derivatives have been shown to exhibit significant antioxidant activity, highlighting their potential in oxidative stress-related applications (Chkirate et al., 2019).
Anticancer Activity
Derivatives of pyrazolo[3,4-d]pyrimidine, related to the query compound, have been synthesized and evaluated for their antitumor activity against human breast adenocarcinoma cell lines, revealing the potential of such compounds in cancer treatment (El-Morsy et al., 2017).
Lipase and α-Glucosidase Inhibition
Compounds derived from similar structures have been studied for their lipase and α-glucosidase inhibition properties, contributing to the understanding of their potential therapeutic applications in the treatment of metabolic disorders (Bekircan et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methoxypropyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3/c1-26-10-2-7-20-17(24)12-22-8-9-23-16(18(22)25)11-15(21-23)13-3-5-14(19)6-4-13/h3-6,8-9,11H,2,7,10,12H2,1H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLHJXIBHZRSMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN1C=CN2C(=CC(=N2)C3=CC=C(C=C3)Cl)C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxypropyl)acetamide |
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